molecular formula C8H15BrO B14143199 Cyclohexane, 1-bromo-2-ethoxy-, trans- CAS No. 60933-66-6

Cyclohexane, 1-bromo-2-ethoxy-, trans-

Cat. No.: B14143199
CAS No.: 60933-66-6
M. Wt: 207.11 g/mol
InChI Key: BEEIKWFOEDINMO-HTQZYQBOSA-N
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Description

Cyclohexane, 1-bromo-2-ethoxy-, trans- is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromine atom and an ethoxy group are attached to the first and second carbon atoms, respectively, in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of cyclohexane derivatives followed by the introduction of the ethoxy group. One common method is the bromination of cyclohexanol to form 1-bromo-cyclohexanol, which is then reacted with ethyl alcohol under acidic conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where bromination and subsequent etherification reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or Lewis acids may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include cyclohexane derivatives with hydroxyl, cyano, or amino groups.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

Cyclohexane, 1-bromo-2-ethoxy-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups can interact with nucleophiles, bases, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1-bromo-2-chloro-, trans-: Similar structure but with a chlorine atom instead of an ethoxy group.

    Cyclohexane, 1-bromo-2-fluoro-, trans-: Similar structure but with a fluorine atom instead of an ethoxy group.

    Cyclohexane, 1-bromo-2-methyl-, trans-: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

Cyclohexane, 1-bromo-2-ethoxy-, trans- is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs with halogen or alkyl substituents. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

60933-66-6

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclohexane

InChI

InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BEEIKWFOEDINMO-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1Br

Canonical SMILES

CCOC1CCCCC1Br

Origin of Product

United States

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